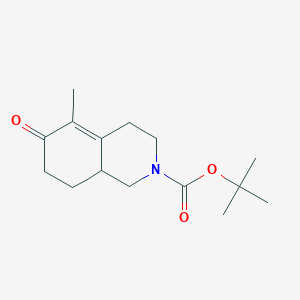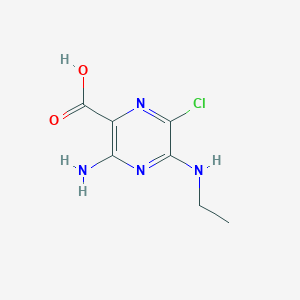
3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carboxylic acid typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors. For instance, starting with a substituted diamine and reacting it with a suitable diketone.
Introduction of the amino and chloro groups: This can be done through nucleophilic substitution reactions where the chloro group is introduced using reagents like thionyl chloride.
Ethylamino substitution: The ethylamino group can be introduced through alkylation reactions using ethylamine.
Industrial Production Methods
Industrial production methods often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazine oxides, while substitution reactions can produce various substituted pyrazines.
Aplicaciones Científicas De Investigación
3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-6-chloro-5-(dimethylamino)pyrazine-2-carboxylic acid
- 3-Amino-6-chloro-5-(methylamino)pyrazine-2-carboxylic acid
- 3-Amino-6-chloro-5-(propylamino)pyrazine-2-carboxylic acid
Uniqueness
3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethylamino group, in particular, can affect its solubility, stability, and interaction with biological targets compared to its analogs.
Propiedades
Fórmula molecular |
C7H9ClN4O2 |
|---|---|
Peso molecular |
216.62 g/mol |
Nombre IUPAC |
3-amino-6-chloro-5-(ethylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H9ClN4O2/c1-2-10-6-4(8)11-3(7(13)14)5(9)12-6/h2H2,1H3,(H,13,14)(H3,9,10,12) |
Clave InChI |
BZJUUYVHWLJCPI-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=C(N=C1Cl)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




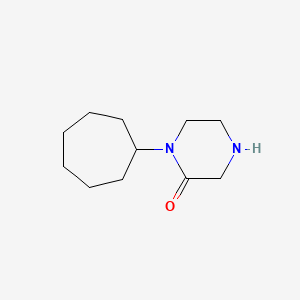
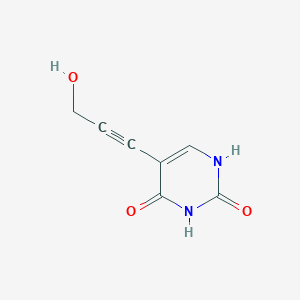

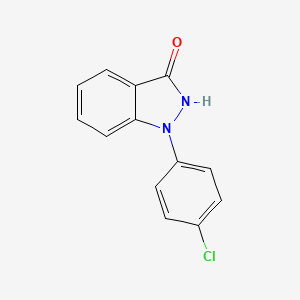
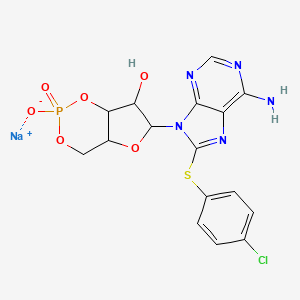
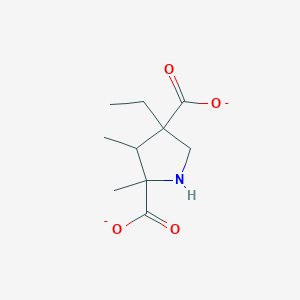
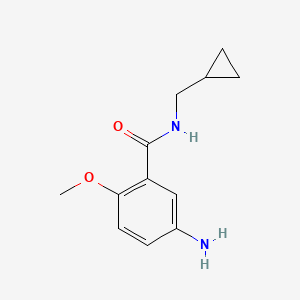
![4-[(2-Chloro-5-isothiocyanatophenyl)methyl]morpholine](/img/structure/B13877636.png)
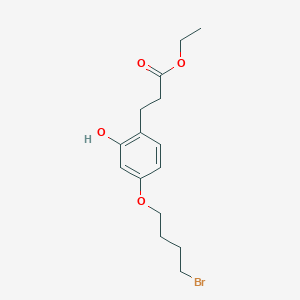
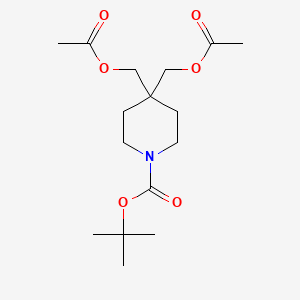
![Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate](/img/structure/B13877658.png)
